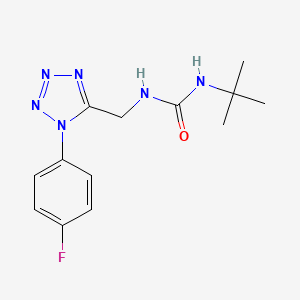

1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole core substituted with a 4-fluorophenyl group and a tert-butyl moiety. The 4-fluorophenyl group enhances lipophilicity and may improve receptor-binding affinity, while the bulky tert-butyl substituent likely influences steric interactions and pharmacokinetic properties. Such structural attributes are common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring rigid, hydrophobic interactions .

Properties

IUPAC Name |

1-tert-butyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLBPIIZYDNQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring and the introduction of the fluorophenyl group. The tert-butyl group is then added through a series of reactions that may include alkylation and urea formation. Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Structural Features

The following table compares the structural motifs of 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea with analogous compounds:

Key Observations :

- Tetrazole vs.

- Substituent Effects : The 4-fluorophenyl group (target compound, ) provides moderate electron-withdrawing effects, while chlorophenyl () or trifluoromethyl groups () increase lipophilicity and steric bulk.

- Urea Linkage : The urea moiety is conserved across most compounds, suggesting its critical role in hydrogen-bond interactions with biological targets .

Physicochemical Properties

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but analogs with fluorophenyl groups () exhibit lower melting points (166–170°C) compared to chlorophenyl derivatives (253–255°C), likely due to reduced crystallinity from halogen size and polarity .

- Lipophilicity: The tert-butyl group in the target compound increases predicted LogP (~3.2) compared to non-bulky analogs (e.g., 3ga: LogP ~2.5), suggesting improved membrane permeability .

Key Observations :

- Tetrazole synthesis () often requires harsh conditions (e.g., NaN₃/HCl), whereas triazoles () utilize milder click chemistry but with lower yields .

Biological Activity

1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that features a distinctive combination of functional groups, including a tert-butyl group, a fluorophenyl moiety, and a tetrazole ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is , and its IUPAC name is 1-tert-butyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea. The presence of the tetrazole ring is particularly noteworthy due to its known biological significance, including roles in enzyme inhibition and interaction with biological targets.

The mechanism of action for 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with various molecular targets, such as enzymes and receptors. The tetrazole ring enhances its ability to engage in hydrogen bonding and electrostatic interactions, which are critical for binding to active sites on proteins. This binding can modulate biological pathways, potentially leading to therapeutic effects.

Urease Inhibition

Recent studies have highlighted the compound's potential as an anti-urease agent . Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. The compound has demonstrated promising urease inhibitory activity, with IC50 values indicating effective inhibition compared to standard inhibitors.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | TBD | |

| Thiourea (standard) | 4.7455 ± 0.0545 |

Antimicrobial Activity

In addition to urease inhibition, the compound has been evaluated for its antimicrobial properties. Studies involving derivatives of tetrazole have shown that modifications in the phenyl ring can significantly influence anti-promastigote and anti-amastigote activities against pathogens like Leishmania. One derivative showed an IC50 value of approximately , indicating moderate activity compared to established drugs.

Case Studies

Case Study 1: Urease Inhibitory Activity

A study focused on synthesizing various urea derivatives, including the target compound, assessed their inhibitory effects on jack bean urease (JBU). The results indicated that structural modifications could enhance enzyme inhibition potency, with some compounds exhibiting IC50 values significantly lower than traditional inhibitors.

Case Study 2: Antiproliferative Effects

Another investigation explored the antiproliferative effects of tetrazole derivatives in cancer cell lines. The compound's structural features suggest it may interact with cellular targets involved in proliferation signaling pathways. Preliminary results showed that certain substitutions could lead to enhanced cytotoxicity against specific cancer cell lines.

Q & A

Q. Basic

Q. Advanced

- Dynamic effects : Variable temperature NMR can resolve broadening caused by hindered rotation of the tert-butyl group .

- X-ray crystallography : Resolve ambiguities in solid-state conformation, particularly steric interactions between the tert-butyl and tetrazole groups .

What methodologies are effective for analyzing biological activity of this compound?

Q. Basic

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases) using fluorescence-based substrates. Include controls for urea hydrolysis under assay conditions .

- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations, accounting for potential metabolism of the tetrazole moiety .

Q. Advanced

- SAR profiling : Compare with analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to assess electronic effects on target binding .

- Molecular docking : Model interactions with binding pockets, focusing on hydrogen bonding between the urea group and conserved residues .

How do reaction conditions impact yield and purity in large-scale synthesis?

Q. Basic

Q. Advanced

- Process analytical technology (PAT) : Implement in-line FTIR to monitor urea bond formation in real time .

- Crystallization optimization : Use anti-solvent precipitation (e.g., water in DMF) to enhance purity >98% .

What contradictions exist in reported bioactivity data for similar urea-tetrazole derivatives?

Q. Advanced

- Hypoglycemic vs. cytotoxic activity : Fluorophenyl-containing derivatives show divergent outcomes depending on substituent placement (e.g., ortho vs. para fluorine), possibly due to altered membrane permeability .

- pH-dependent stability : Urea hydrolysis in acidic environments (e.g., lysosomes) may reduce efficacy in cellular models but not in enzyme assays .

What advanced techniques validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) and analyze degradation products via HRMS. The tetrazole ring is prone to oxidation, forming nitro derivatives .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-PDA. Tert-butyl groups may enhance metabolic resistance compared to methyl analogs .

How can computational tools guide the design of derivatives with improved selectivity?

Q. Advanced

- DFT calculations : Predict electron density distribution to optimize hydrogen bonding with target proteins. The 4-fluorophenyl group’s electron-withdrawing effect enhances urea’s hydrogen-bond donor capacity .

- MD simulations : Assess conformational flexibility of the tetrazole-methyl linker to avoid off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.